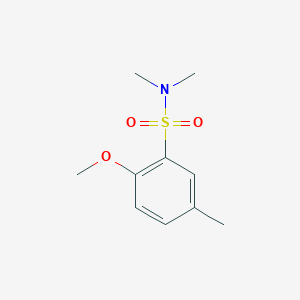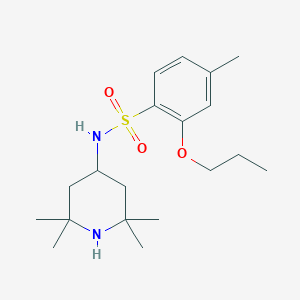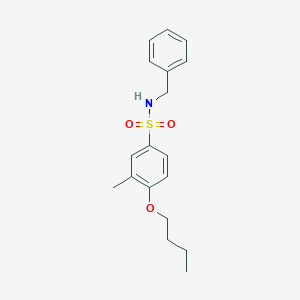
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as Methyllycaconitine (MLA), is a natural alkaloid found in the Delphinium and Aconitum plants. MLA has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
MLA selectively binds to the α7 subtype of nAChRs, which are primarily found in the brain and play a critical role in cognitive function. By blocking these receptors, MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA's ability to selectively block α7 nAChRs has made it a valuable tool for studying the role of these receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
MLA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In vivo studies have demonstrated that MLA can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MLA in lab experiments is its selectivity for α7 nAChRs. This selectivity allows researchers to study the role of these receptors in various physiological and pathological conditions. However, MLA's selectivity can also be a limitation, as it may not accurately reflect the effects of blocking other subtypes of nAChRs. Additionally, MLA's potency can vary depending on the experimental conditions, which can make it challenging to compare results across different studies.
Orientations Futures
There are several future directions for research involving MLA. One area of interest is the role of α7 nAChRs in neurological disorders such as Alzheimer's disease and schizophrenia. MLA has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine if it has potential as a therapeutic agent. Another area of interest is the development of new compounds that can selectively target other subtypes of nAChRs. These compounds could provide valuable tools for studying the role of these receptors in various physiological and pathological conditions. Overall, MLA's selectivity for α7 nAChRs and its potential applications in scientific research make it a valuable tool for studying the role of these receptors in various conditions.
Conclusion
In conclusion, MLA is a natural alkaloid that has been extensively studied for its potential applications in scientific research. Its selectivity for α7 nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MLA's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of MLA and its derivatives in scientific research.
Méthodes De Synthèse
MLA can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with sodium hydride to form the final MLA compound. This synthesis method has been used in various scientific studies to produce MLA for research purposes.
Applications De Recherche Scientifique
MLA is commonly used in scientific research as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous system and play a crucial role in various physiological processes, including learning, memory, and muscle contraction. MLA's ability to selectively block nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Propriétés
Nom du produit |
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methoxy-2,3,5-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-9-13(11(2)12(3)15(10)20-4)21(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
GPQDXIKIMLCKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)








